molecular formula C14H21N3O4S B13299269 N-(2-Amino-1-cyclohexylethyl)-2-nitrobenzene-1-sulfonamide

N-(2-Amino-1-cyclohexylethyl)-2-nitrobenzene-1-sulfonamide

Cat. No.: B13299269
M. Wt: 327.40 g/mol
InChI Key: GWZBGKIRFDDKHZ-UHFFFAOYSA-N
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Description

N-(2-Amino-1-cyclohexylethyl)-2-nitrobenzene-1-sulfonamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of an amino group, a cyclohexyl ring, a nitrobenzene moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Amino-1-cyclohexylethyl)-2-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2-nitrobenzenesulfonyl chloride with 2-amino-1-cyclohexylethanol under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-Amino-1-cyclohexylethyl)-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: Formation of N-(2-Amino-1-cyclohexylethyl)-2-aminobenzene-1-sulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Formation of nitroso or nitro derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-(2-Amino-1-cyclohexylethyl)-2-nitrobenzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions due to its sulfonamide group, which is known to bind to certain enzymes.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including antibacterial and anticancer activities.

Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-Amino-1-cyclohexylethyl)-2-nitrobenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways or signal transduction processes, leading to various biological effects.

Comparison with Similar Compounds

  • N-(2-Amino-1-cyclohexylethyl)-2-propanesulfonamide
  • 2-Amino-1-cyclohexylethanol
  • (2-Amino-1-cyclohexyl-ethyl)-carbamic acid tert-butyl ester

Comparison: Compared to these similar compounds, N-(2-Amino-1-cyclohexylethyl)-2-nitrobenzene-1-sulfonamide is unique due to the presence of both a nitro group and a sulfonamide group. This combination of functional groups enhances its reactivity and potential applications in various fields. The nitro group provides additional sites for chemical modification, while the sulfonamide group contributes to its biological activity.

Properties

Molecular Formula

C14H21N3O4S

Molecular Weight

327.40 g/mol

IUPAC Name

N-(2-amino-1-cyclohexylethyl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C14H21N3O4S/c15-10-12(11-6-2-1-3-7-11)16-22(20,21)14-9-5-4-8-13(14)17(18)19/h4-5,8-9,11-12,16H,1-3,6-7,10,15H2

InChI Key

GWZBGKIRFDDKHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(CN)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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